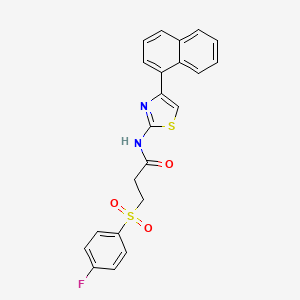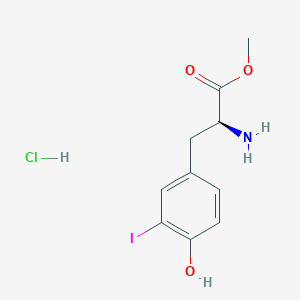
(S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate hydrochloride” is a chemical compound with the molecular formula C10H13ClINO3 and a molecular weight of 357.57 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of thionyl chloride with the precursor compound at a temperature range of -5 to 65℃ in an inert atmosphere . The reaction is carried out on a large scale in a 2000 L reactor .
Scientific Research Applications
1. Uterine Relaxant Activity
A study designed molecules based on the pharmacophore for potent uterine relaxant activity. Novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides were synthesized and evaluated for their uterine relaxant activity both in vitro and in vivo. The molecules exhibited significant delay in the onset of labor in pregnant rats and had a slightly less cAMP-releasing potential, with insignificant cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan, Kodgule, & Chaudhari, 2005).
2. Antimicrobial Activity
Research on 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids derivatives showed good antimicrobial activity against various bacterial and fungal strains. The compounds were synthesized by converting the acids to derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. The benzo[b]phenoxazine derivatives, synthesized through further reactions, exhibited significant antimicrobial properties (Mickevičienė et al., 2015).
3. Asymmetric Synthesis
An efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using a hydrolytic kinetic resolution method with Jacobsen catalyst. The synthesis yielded a key intermediate for the final product (Narsaiah & Kumar, 2011).
4. Optical Resolution and Preferential Crystallization
Studies on the optical resolutions by replacing and preferential crystallization of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride were conducted to obtain optically active forms. The racemic structure was examined based on various physical properties, and the optically active forms were obtained with high optical purity through preferential crystallization (Shiraiwa et al., 2006; Shiraiwa et al., 2007).
5. Cytotoxic Agents Synthesis
The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides was conducted with the aim to obtain potential potent cytotoxic agents. The study involved Mannich reactions and the optimization of reaction conditions, providing insights for synthesizing compounds with similar chemical structures (Mete, Gul, & Kazaz, 2007).
6. Preparation of Diorganotin(IV) Compounds
Diorganotin(IV) compounds were prepared from diorganotin dichlorides and sodium salts of tridentate NO2 ligands. Molecular structures were established using elemental analysis and spectroscopy, revealing insights into coordination geometries and supramolecular interactions (Baul et al., 2013).
Safety and Hazards
The safety data for this compound indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P301+P312) .
Mechanism of Action
Target of Action
The primary target of the compound 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE is the enzyme Tyrosine Hydroxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters, as it catalyzes the conversion of tyrosine to levodopa (L-DOPA), a precursor of dopamine .
Mode of Action
3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE interacts with its target, Tyrosine Hydroxylase, by inhibiting its activity . This inhibition prevents the conversion of tyrosine to L-DOPA, thereby affecting the synthesis of dopamine .
Biochemical Pathways
The inhibition of Tyrosine Hydroxylase by 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE affects the biochemical pathway of dopamine synthesis . Dopamine is a neurotransmitter that plays a vital role in various functions of the nervous system, including motor control, reward, and reinforcement. By inhibiting the synthesis of dopamine, 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE can potentially affect these functions.
Result of Action
The molecular and cellular effects of 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE’s action primarily involve the disruption of dopamine synthesis . This disruption can lead to altered levels of dopamine in the nervous system, potentially affecting various dopamine-dependent physiological processes .
Biochemical Analysis
Biochemical Properties
3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE interacts with various enzymes and proteins in biochemical reactions . It is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine, as occurs in the colloid of the thyroid follicle .
Cellular Effects
The effects of 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a pathway inhibitor in the synthesis of the neurotransmitter dopamine, affecting dopamine levels in Drosophila melanogaster .
Molecular Mechanism
At the molecular level, 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE exerts its effects through various mechanisms. It is a reversible inhibitor of the enzyme tyrosine hydroxylase . This inhibition can lead to decreased dopamine levels, impacting various biological processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE can change. It has been found to be very stable, with a relatively low hydrolysis rate, making it a suitable candidate for long-term studies .
Metabolic Pathways
3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE is involved in the metabolic pathways related to the synthesis of thyroid hormones . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPOKVFIQWUNE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

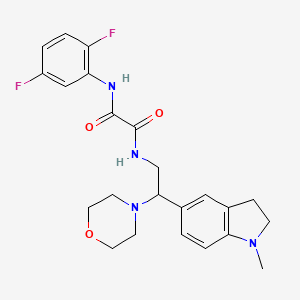
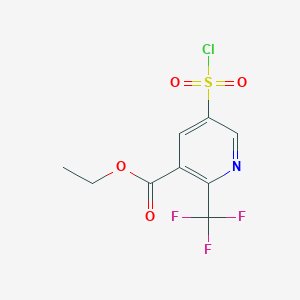
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide](/img/structure/B2611955.png)


![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide](/img/structure/B2611960.png)
![N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2611962.png)
![N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide](/img/structure/B2611963.png)
![N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611964.png)
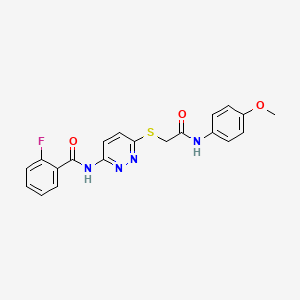
![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)

